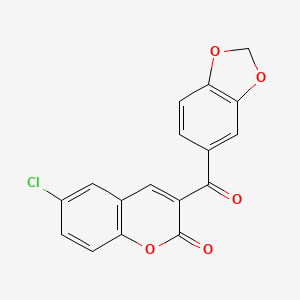![molecular formula C15H13BrN2O2 B6462541 4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine CAS No. 2549027-62-3](/img/structure/B6462541.png)
4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound that has been widely studied in recent years due to its potential applications in drug discovery and development. Its structure contains a pyridine ring, an azetidine ring, and a bromine-substituted benzoyl group. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor effects.
科学研究应用
4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine has been studied for its potential applications in drug discovery and development. It has been found to exhibit various biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor effects. It has also been studied for its potential applications in the treatment of cancer, diabetes, and neurological disorders. In addition, this compound has been investigated for its use as a potential drug delivery system.
作用机制
The mechanism of action of 4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine is not fully understood. However, it is believed that its biological activity is due to its ability to interact with various cellular targets. In particular, it has been shown to interact with proteins involved in signal transduction pathways, such as G-proteins and tyrosine kinases. It is also believed to interact with DNA and RNA, which may lead to changes in gene expression.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, anti-bacterial, and anti-tumor effects. It has also been found to have antiviral, antifungal, and antioxidant properties. In addition, it has been found to inhibit the growth of certain types of cancer cells and to reduce the symptoms of diabetes.
实验室实验的优点和局限性
4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available. In addition, it is stable and non-toxic, making it safe to handle and store. Furthermore, it is relatively inexpensive and has a wide range of biological activities.
However, there are also some limitations to its use in laboratory experiments. For example, it is difficult to determine the exact mechanism of action and its effects may vary depending on the concentration used. In addition, its effects may be dependent on the cell type or organism used.
未来方向
The potential applications of 4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine are still being explored. Some potential future directions include: investigating its effects on other types of cells or organisms; studying its potential to be used as a drug delivery system; determining its potential to be used in combination with other drugs; and exploring its potential to be used in the treatment of neurological disorders. In addition, further research is needed to better understand its mechanism of action and to identify more effective ways to synthesize and use it in laboratory experiments.
合成方法
The synthesis of 4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine has been reported in several studies. The most commonly used method involves the reaction of 4-chloropyridine and 1-(3-bromobenzoyl)azetidine-3-carboxylic acid in the presence of a base. This reaction proceeds through an intramolecular cyclization mechanism and yields the desired product with good yields.
属性
IUPAC Name |
(3-bromophenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c16-12-3-1-2-11(8-12)15(19)18-9-14(10-18)20-13-4-6-17-7-5-13/h1-8,14H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESJZMMDZZSLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B6462462.png)
![N-[3-(dimethylamino)propyl]-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide](/img/structure/B6462465.png)
![4-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6462473.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B6462478.png)
![N-(3,4-dimethylphenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B6462479.png)

![2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6462492.png)
![3-(2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B6462503.png)
![(2E)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenylprop-2-en-1-one](/img/structure/B6462514.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6462527.png)
![4-{[1-(3-chloro-5-fluorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462531.png)
![4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6462538.png)
![2-[(1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462542.png)
![2-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl acetate](/img/structure/B6462553.png)